REACTION_SMILES
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[C:1](=[O:2])([O-:3])[O-:4].[CH2:7]([CH3:8])[c:9]1[cH:10][c:11]2[c:12]([n:13][cH:14][c:15]([N+:17](=[O:18])[O-:19])[cH:16]2)[n:20]1[S:21]([c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1)(=[O:28])=[O:29].[CH3:30][CH2:31][O:32][C:33](=[O:34])[CH3:35].[CH3:36][OH:37].[K+:5].[K+:6].[OH2:38]>>[CH2:7]([CH3:8])[c:9]1[cH:10][c:11]2[c:12]([n:13][cH:14][c:15]([N+:17](=[O:18])[O-:19])[cH:16]2)[nH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1cc2cc([N+](=O)[O-])cnc2n1S(=O)(=O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCc1cc2cc([N+](=O)[O-])cnc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |